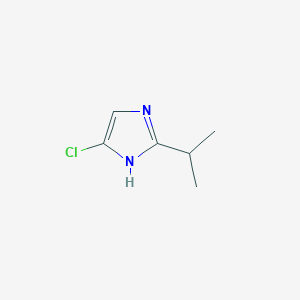
5-Chloro-2-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of nickel catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and formation of the desired imidazole derivative .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-isopropyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial synthesis and cyclization reactions.
Arylhalides and Heterocycles: Common substrates in substitution reactions.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the imidazole ring.
Major Products Formed:
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Resulting from redox reactions.
Cyclized Heterocycles: Produced through further cyclization processes.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-isopropyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2-Isopropylimidazole: Lacks the chlorine atom at the 5th position, resulting in different chemical properties and reactivity.
Benzimidazole: Contains a fused benzene ring, leading to distinct biological activities and applications.
1H-Imidazole: The parent compound without any substituents, serving as a reference for studying the effects of substitutions.
Uniqueness: 5-Chloro-2-isopropyl-1H-imidazole is unique due to the presence of both a chlorine atom and an isopropyl group, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9ClN2 |
|---|---|
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
5-chloro-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9ClN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) |
InChI-Schlüssel |
WHRQGRJDVNMNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


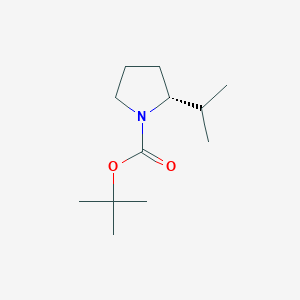
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
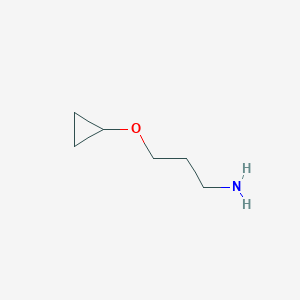

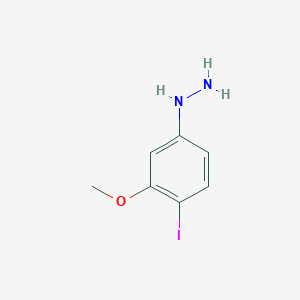
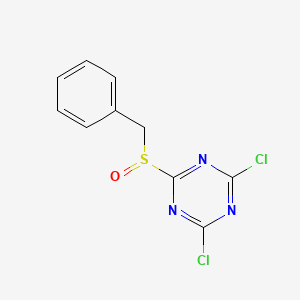
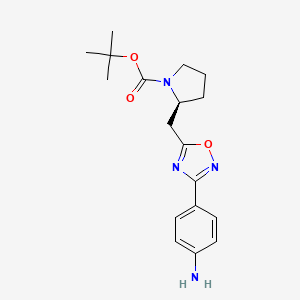
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
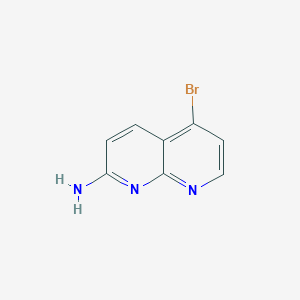
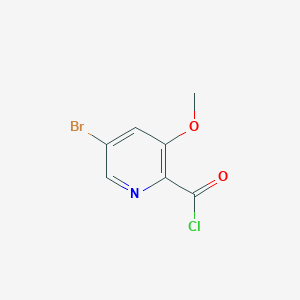
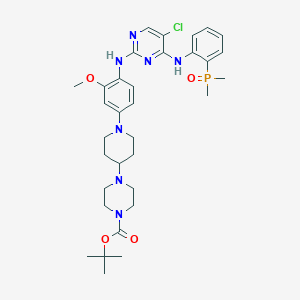
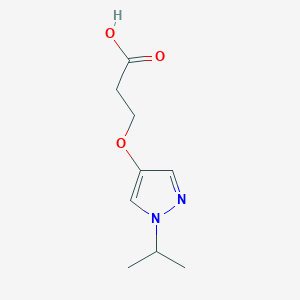

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
